Tubacin

Overview

Description

Tubacin is a highly potent and selective, reversible, cell-permeable HDAC6 inhibitor with an IC50 of 4 nM in a cell-free assay . It has approximately 350-fold selectivity over HDAC1 . Tubacin reduces the replication of the Japanese Encephalitis Virus via the decrease of viral RNA synthesis .

Physical And Chemical Properties Analysis

Tubacin has a molecular weight of 721.86 . It is soluble in DMSO at 90 mg/mL . It is recommended to be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .Scientific Research Applications

Antiviral Research

Tubacin has been studied for its potential role in antiviral therapy. Research published by MDPI indicates that Tubacin can suppress the expression of the NS5 protein and antisense RNA genome synthesis in cells infected with the Japanese Encephalitis Virus (JEV), suggesting a possible impact on JEV replication .

Neurological Studies

A study from Brain journal shows that Tubacin can influence neuronal migration and may have implications in preventing epileptic activity. This is based on the detection of Tubacin fragment ions in brain extracts, which suggests its passage through the blood-brain barrier and its potential therapeutic effects on brain function .

Cancer Research

Tubacin has been found to have anti-tumor activity, particularly in cases involving mutant FGFR3 and MYC-dependent oncogenesis. According to Oncotarget, Tubacin not only inhibits the accumulation of mutant FGFR3 but also causes downregulation of MYC and cyclin D1, induces a DNA damage response, and triggers apoptosis .

Mechanism of Action

Target of Action

Tubacin is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the histone deacetylase family, which is primarily located in the cytoplasm and plays a crucial role in numerous cellular processes, including cell migration, viral infection, and cancer .

Mode of Action

Tubacin selectively inhibits HDAC6, leading to the hyperacetylation of its substrate, α-tubulin . This hyperacetylation disrupts the interaction of HDAC6 with other proteins, such as Hsp90, a chaperone protein involved in the proper folding and function of other proteins . This disruption can lead to changes in cellular processes, such as viral replication .

Biochemical Pathways

The inhibition of HDAC6 by Tubacin affects several biochemical pathways. One of the key pathways is the autophagy process, where α-tubulin acetylation is required for autophagosome fusion with lysosomes . Tubacin-induced hyperacetylation of α-tubulin can disrupt this process, leading to the accumulation of autophagosomes . Additionally, Tubacin can influence the NF-κB signaling pathway and the expression of cell cycle regulators (p21, p53), and antiapoptotic proteins including Bcl-2 .

Pharmacokinetics

It’s known that tubacin is a cell-permeable compound , suggesting that it can readily enter cells to exert its effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tubacin.

Result of Action

The inhibition of HDAC6 by Tubacin has several cellular effects. It can reduce the replication of certain viruses, such as the Japanese Encephalitis Virus, by decreasing viral RNA synthesis . In cancer cells, Tubacin can suppress cell growth and induce cell-cycle arrest . It also enhances the toxicity of other drugs, such as temozolomide, an alkylating agent used to treat glioblastoma .

Action Environment

The action of Tubacin can be influenced by various environmental factors. For instance, in a study where Tubacin was used to prevent neuronal migration defects and epileptic activity caused by rat Srpx2 silencing in utero, the timing and dosage of Tubacin administration were critical for its efficacy . Furthermore, the cellular environment, such as the presence of other drugs or the state of cellular pathways, can also impact the action and efficacy of Tubacin .

Safety and Hazards

properties

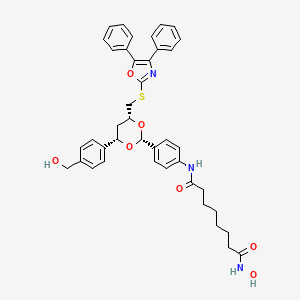

IUPAC Name |

N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUZLJOUHMBZQY-YXQOSMAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tubacin | |

CAS RN |

537049-40-4 | |

| Record name | Tubacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537049-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tubacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537049404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUBACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C2G1D30D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

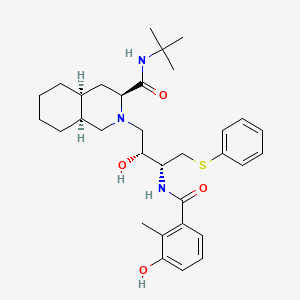

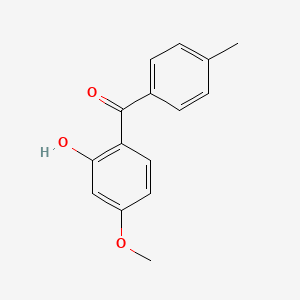

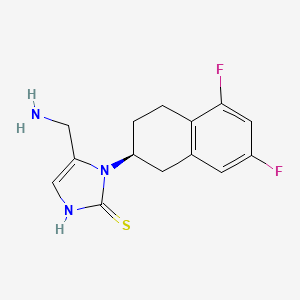

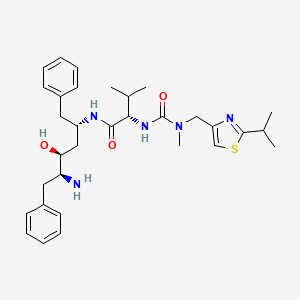

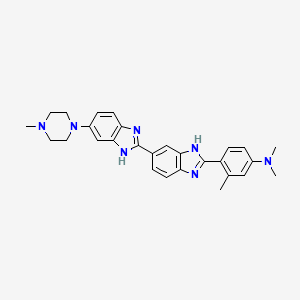

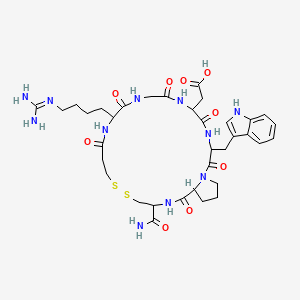

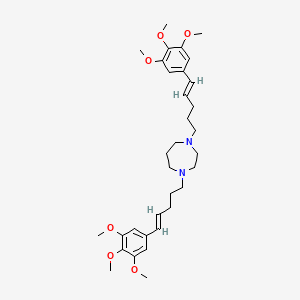

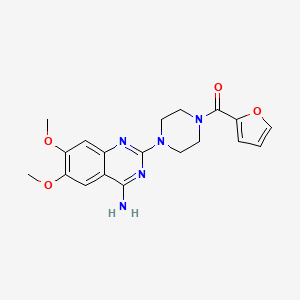

Feasible Synthetic Routes

Q & A

A: Tubacin selectively inhibits histone deacetylase 6 (HDAC6) [, , , , , , ].

A: Tubacin binds specifically to the catalytic domain of HDAC6 responsible for α-tubulin deacetylase activity [, ]. Interestingly, tubacin's influence on microtubule dynamics is not solely due to increased tubulin acetylation, but also its physical presence on HDAC6, even in a catalytically impaired state [].

ANone: Tubacin's inhibition of HDAC6 leads to several downstream effects:

- Increased α-tubulin acetylation: This disrupts the aggresome pathway, leading to accumulation of polyubiquitinated proteins [, , , , , ].

- Disruption of aggresome formation and function: This impairs the degradation of misfolded proteins, leading to cellular stress [, , ].

- Inhibition of microtubule dynamics: This affects cell motility, mitosis, and intracellular transport [, , , ].

- Modulation of signaling pathways: This includes alterations in Akt, STAT3, ERK, and JNK/SAPK signaling [, , , , ].

A: No, unlike some other HDAC inhibitors, tubacin does not appear to affect global histone acetylation or gene expression patterns [, ].

ANone: The provided research papers primarily focus on tubacin's biological activity and molecular mechanisms. Information regarding material compatibility and stability under various conditions is not discussed and would require further investigation.

ANone: Tubacin itself does not possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting the deacetylase activity of HDAC6. Its applications primarily lie in research and potential therapeutic development for diseases where HDAC6 is implicated, such as cancer, neurodegenerative disorders, and inflammatory conditions.

A: Yes, molecular modeling and docking studies have been employed to investigate the interaction of tubacin with HDAC6, providing insights into its binding mode and potential for further optimization [].

A: These studies have revealed that tubacin interacts with residues at the entrance of HDAC6's active pocket, potentially blocking substrate access []. Additionally, molecular dynamics simulations coupled with MM/GBSA calculations have helped evaluate the binding free energy and stability of tubacin-HDAC6 complexes [].

A: Tubacin's specific structural features, including its hydroxamic acid moiety and aromatic rings, are crucial for its selective interaction with the catalytic domain of HDAC6 [, ]. The research papers emphasize that its unique structure distinguishes it from other HDAC inhibitors and contributes to its distinct activity profile.

ANone: While the provided research doesn't delve into specific modifications, SAR studies exploring structural analogs of tubacin are crucial for developing more potent and selective HDAC6 inhibitors. Such investigations could identify key pharmacophores responsible for its activity and guide the development of next-generation therapeutics.

ANone: The provided research focuses on tubacin's in vitro and in vivo activities. Information about its stability under various conditions, formulation strategies, or efforts to improve its solubility or bioavailability is not discussed in these papers. These aspects are crucial for translating tubacin into a viable therapeutic and would require further research.

ANone: The provided research articles primarily focus on the in vitro and in vivo activity, molecular mechanisms, and potential therapeutic implications of tubacin, specifically in the context of cancer and other diseases. They do not provide detailed information on aspects like SHE regulations, PK/PD, resistance mechanisms, long-term toxicity, drug delivery strategies, biomarkers, analytical method validation, environmental impact, or other related areas.

A: Tubacin was discovered through a high-throughput screen of a chemical library, specifically designed to identify inhibitors of α-tubulin deacetylation []. This groundbreaking research, published in 2003, established tubacin as the first selective HDAC6 inhibitor, paving the way for investigating HDAC6 as a therapeutic target for various diseases.

A: Yes, tubacin's impact extends to diverse fields. For instance, it's being investigated for its potential in enhancing oncolytic virotherapy for glioblastoma [], mitigating endothelial dysfunction [, ], and influencing neuronal migration and epileptic activity []. These interdisciplinary applications highlight tubacin's value as a research tool for understanding fundamental cellular processes and its therapeutic promise for a range of human diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.